molecular formula C10H12FNO B15070906 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline

8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline

Cat. No.: B15070906
M. Wt: 181.21 g/mol
InChI Key: ZQJXWOACSVGVLE-UHFFFAOYSA-N
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Description

8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline (CAS 1388051-58-8) is a fluorinated and methoxylated tetrahydroquinoline derivative of high interest in medicinal chemistry and organic synthesis. With a molecular formula of C10H12FNO and a molecular weight of 181.21 g/mol, this compound serves as a versatile chemical building block . The core tetrahydroisoquinoline and tetrahydroquinoline scaffolds are recognized as privileged structures in drug discovery for their prevalence in biologically active molecules . While specific pharmacological data for this exact molecule is limited in the public domain, its structure suggests significant research potential. Fluorine and methoxy substituents are commonly introduced to fine-tune the properties of lead compounds, and related structures have been investigated as key intermediates in the synthesis of potential central nervous system (CNS) drug candidates . Furthermore, structurally similar 5,8-disubstituted tetrahydroisoquinolines have been explored in other areas, such as the development of inhibitors for infectious diseases . This compound is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

8-fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H12FNO/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h4-5,12H,2-3,6H2,1H3

InChI Key

ZQJXWOACSVGVLE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCCNC2=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of fluorinated aniline derivatives, which undergo cyclization reactions in the presence of catalysts such as palladium or platinum. The reaction conditions often involve high temperatures and pressures to facilitate the formation of the tetrahydroquinoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines and dihydroquinolines, which can be further functionalized for specific applications .

Scientific Research Applications

8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to bind to these targets, often leading to inhibition of enzyme activity or modulation of receptor function. The methoxy group further contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The biological and physicochemical properties of tetrahydroquinolines are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
8-Fluoro-5-methoxy-1,2,3,4-THQ 8-F, 5-OCH₃ C₁₀H₁₂FNO 181.21 CNS drug candidate potential
2-Methyl-5-hydroxy-1,2,3,4-THQ 2-CH₃, 5-OH C₁₀H₁₃NO 163.22 Analgesic (1/8 potency of morphine)
5-Chloro-8-methoxy-1,2,3,4-THQ HCl 5-Cl, 8-OCH₃ C₁₀H₁₃Cl₂NO 234.12 Unspecified bioactivity
8-Fluoro-1-methyl-1,2,3,4-THQ 8-F, 1-CH₃ C₁₀H₁₂FN 165.21 Structural simplicity
5-Fluoro-8-carboxy-1,2,3,4-THQ HCl 5-F, 8-COOH C₁₀H₁₁ClFNO₂ 231.65 Functionalized for conjugation

Substituent Effects on Bioactivity and Stability

  • Electron-Withdrawing vs. The 5-methoxy group (electron-donating) may increase electron density on the aromatic ring, influencing π-π stacking interactions in receptor binding. This contrasts with 5-hydroxy analogs (e.g., 2-methyl-5-hydroxy-THQ), where the polar hydroxyl group improves solubility but may reduce stability due to susceptibility to oxidation .
  • Positional Isomerism: 5-Chloro-8-methoxy-THQ () demonstrates the impact of halogen-methoxy positional swapping.

Biological Activity

Overview

8-Fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic compound belonging to the tetrahydroquinoline family. Its structure features a fluorine atom at the 8-position and a methoxy group at the 5-position, which contribute to its unique biological properties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Biological Activities

Research indicates that tetrahydroquinolines, including this compound, exhibit a variety of biological activities:

  • Antimicrobial Properties : Compounds in this class have shown significant antibacterial and antifungal activities. For instance, derivatives of tetrahydroquinolines have been reported to possess potent activity against various bacterial pathogens .
  • Anticancer Activity : Some tetrahydroquinoline derivatives are being explored for their anticancer properties. They have demonstrated cytotoxic effects on cancer cell lines, indicating potential as chemotherapeutic agents .
  • Neurological Effects : Research suggests that certain derivatives may exhibit neuroprotective effects and could be beneficial in treating neurodegenerative diseases like Alzheimer's .
  • Anti-inflammatory and Immunomodulatory Effects : Compounds similar to this compound have shown promise in modulating immune responses and reducing inflammation .

Synthetic Routes

Various synthetic methods have been developed for the preparation of this compound. These methods often involve multi-step reactions that incorporate fluorine and methoxy groups into the tetrahydroquinoline framework. The synthesis typically involves:

  • Formation of the tetrahydroquinoline core.
  • Introduction of the fluorine atom via electrophilic fluorination.
  • Methylation to install the methoxy group .

Comparative Analysis with Related Compounds

The table below summarizes some structurally similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
8-Fluoro-1,2,3,4-tetrahydroquinolineFluorine at position 8Lacks methoxy group; different biological profile
5-Methoxy-1,2,3,4-tetrahydroquinolineMethoxy at position 5No fluorine substitution; potential different reactivity
8-Chloro-5-methoxy-1,2,3,4-tetrahydroquinolineChlorine instead of fluorineDifferent halogen; potential variations in activity
7-Methyl-1,2,3,4-tetrahydroquinolineMethyl group at position 7Variation in substitution pattern affects properties

This comparative analysis highlights how specific substitutions influence the biological activity of these compounds.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity .
  • Cytotoxicity Assessment : In vitro studies showed that this compound induced apoptosis in various cancer cell lines through activation of caspase pathways .
  • Neuroprotective Evaluation : Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage by upregulating antioxidant defenses .

Q & A

Q. What are the recommended synthetic routes for 8-fluoro-5-methoxy-1,2,3,4-tetrahydroquinoline?

The synthesis typically involves lithiation-based methods followed by fluorination and methoxy group introduction. For example, lithiation of a tetrahydroquinoline precursor at low temperatures (-78°C) using LDA (lithium diisopropylamide) enables regioselective fluorination. Subsequent methoxylation via nucleophilic substitution or catalytic coupling (e.g., Pd-mediated) can introduce the 5-methoxy group . Reaction yields vary (50–80%) depending on solvent purity and temperature control.

Q. How can structural characterization be performed to confirm the regiochemistry of fluorine and methoxy substituents?

Use a combination of:

  • NMR : 19F^{19}\text{F} NMR to confirm fluorine presence (δ ~ -120 to -150 ppm for aromatic F) and 1H^{1}\text{H}/13C^{13}\text{C} NMR to assign methoxy protons (~δ 3.8 ppm) and coupling patterns.
  • X-ray crystallography : Resolve positional ambiguity of substituents, especially in cases of steric hindrance .
  • HRMS : Validate molecular formula (e.g., C10_{10}H12_{12}FNO).

Q. What analytical methods ensure purity for biological testing?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water + 0.1% TFA). Purity >95% is required for pharmacological studies.
  • TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane = 1:3, Rf_f ~0.4–0.6) .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy groups influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine at C8 activates adjacent positions for nucleophilic attack but deactivates electrophilic substitution. The methoxy group at C5 donates electrons via resonance, stabilizing intermediates in Suzuki-Miyaura coupling. For example, Pd(PPh3_3)4_4 catalyzes cross-coupling with aryl boronic acids at C7 (yield: 60–75%) due to directed ortho-metalation . Steric hindrance at C8 may require bulky ligands (e.g., XPhos) for efficient coupling.

Q. What strategies mitigate competing side reactions during fluorination?

  • Low-temperature control (-78°C) minimizes radical pathways.
  • Electrophilic fluorination reagents (e.g., Selectfluor®) reduce byproducts compared to DAST (diethylaminosulfur trifluoride), which can degrade the tetrahydroquinoline backbone .
  • Protection/deprotection : Temporarily block the methoxy group with TMSCl to prevent fluorination at undesired positions.

Q. How can computational modeling predict bioactivity against neurological targets?

  • Molecular docking : Simulate interactions with CNS receptors (e.g., serotonin 5-HT2A_{2A}) using software like AutoDock Vina. Fluorine’s electronegativity enhances binding via halogen bonding (e.g., with Tyr334) .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with in vitro IC50_{50} values for lead optimization .

Data Contradiction Analysis

Q. Why do reported yields for fluorination vary across studies?

Discrepancies arise from:

  • Reagent purity : Commercial Selectfluor® batches may contain moisture, reducing reactivity.
  • Oxygen sensitivity : Tetrahydroquinoline intermediates oxidize to quinoline derivatives if not handled under inert atmosphere .
  • Solvent choice : THF vs. DMF alters reaction kinetics (DMF increases polarity but may promote decomposition).

Q. How to resolve conflicting bioactivity data in antimicrobial assays?

  • Strain specificity : Fluoro-methoxy derivatives show activity against Gram-positive (e.g., S. aureus) but not Gram-negative bacteria due to outer membrane permeability barriers.
  • Metabolic stability : Differences in hepatic microsome assays (e.g., mouse vs. human) affect IC50_{50} reproducibility .

Stability and Storage

Q. What storage conditions prevent degradation?

  • Store at -20°C under argon in amber vials to prevent photodegradation of the methoxy group.
  • Avoid aqueous buffers (pH >7), which hydrolyze the tetrahydroquinoline ring .

Biological Mechanism Exploration

Q. What in vitro models assess neuroprotective potential?

  • SH-SY5Y neuronal cells : Measure inhibition of Aβ fibril aggregation (ThT assay) and ROS reduction (DCFH-DA probe). EC50_{50} values <10 μM suggest therapeutic potential .
  • Patch-clamp electrophysiology : Evaluate modulation of voltage-gated sodium channels (Nav1.7) linked to pain pathways .

Methodological Optimization

Q. How to scale up synthesis without compromising regioselectivity?

  • Flow chemistry : Continuous lithiation-fluorination reduces batch variability.
  • Microwave-assisted synthesis : Accelerates methoxylation (30 min vs. 12 hrs conventional heating) with 90% yield .

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